4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid typically involves the following steps:
Formation of the Imine Bond: The reaction between 4-carboxybenzaldehyde and piperazine under acidic conditions forms the imine bond.
Coupling Reaction: The intermediate product is then coupled with another benzoic acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine bonds to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
Scientific Research Applications
4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid involves its interaction with specific molecular targets. The imine bonds and aromatic rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- 4-[(E)-[4-[(4-carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid
Comparison
Compared to similar compounds, 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid stands out due to its unique imine bonds and dual aromatic rings.
Properties
CAS No. |
21323-15-9 |
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Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[[4-[(4-carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C20H20N4O4/c25-19(26)17-5-1-15(2-6-17)13-21-23-9-11-24(12-10-23)22-14-16-3-7-18(8-4-16)20(27)28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,28) |
InChI Key |
RXYHQZINPHMWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N=CC2=CC=C(C=C2)C(=O)O)N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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